1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1242866-39-2
VCID: VC2660154
InChI: InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H
SMILES: CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl
Molecular Formula: C14H19ClN4O2
Molecular Weight: 310.78 g/mol

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

CAS No.: 1242866-39-2

Cat. No.: VC2660154

Molecular Formula: C14H19ClN4O2

Molecular Weight: 310.78 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride - 1242866-39-2

Specification

CAS No. 1242866-39-2
Molecular Formula C14H19ClN4O2
Molecular Weight 310.78 g/mol
IUPAC Name 1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H
Standard InChI Key HVPBZAHWTLKSGH-UHFFFAOYSA-N
SMILES CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl
Canonical SMILES CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl

Introduction

Chemical Identity and Fundamental Properties

Structural Characteristics

1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride features a pyrrolo[1,2-d] triazine core attached to a piperidine ring with a carboxylic acid functional group at the fourth position. The compound is characterized by its complex heterocyclic structure, which contributes to its biological activity profile. The ethyl group at position 4 of the triazine core provides additional hydrophobic interactions with potential target enzymes, enhancing its binding capabilities.

Physical and Chemical Properties

The compound is identified by CAS No. 1242866-39-2 and possesses a molecular formula of C14H19ClN4O2 with a molecular weight of 310.78 g/mol. As evidenced in Table 1, this compound combines several important structural features that contribute to its biochemical interactions.

Table 1: Key Physical and Chemical Properties of 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

PropertyValue
CAS Number1242866-39-2
Molecular FormulaC14H19ClN4O2
Molecular Weight310.78 g/mol
Physical StateSolid
Core StructurePyrrolo[1,2-d] triazine
Functional GroupsCarboxylic acid, piperidine ring
Key SubstituentEthyl group at position 4 of triazine ring

Synthetic Approaches and Preparation

Synthesis Methodology

The synthesis of 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves a multi-step process starting with the formation of the pyrrolo[1,2-d] triazine core. This is achieved through cyclization of appropriate precursors under carefully controlled conditions. The synthetic route must be precisely managed to ensure high yield and purity of the final compound.

Industrial Production Considerations

For optimized industrial production, reaction conditions including temperature control, solvent selection, and catalyst usage must be carefully monitored. The synthesis often requires the use of specialized catalysts to facilitate the formation of the heterocyclic core structure. Purification processes are critical to ensure the isolation of the target compound with minimal impurities, particularly important for compounds intended for biological testing.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The pyrrolo[1,2-d] triazine scaffold in this compound is structurally related to other triazine compounds known for their ability to inhibit protein kinases. Kinase inhibition represents a significant approach in developing targeted cancer therapies, as many kinases are involved in regulating cell growth, division, and other critical cellular functions. Table 2 summarizes the potential mechanisms of action observed in preliminary studies.

Table 2: Proposed Mechanisms of Action in Kinase Inhibition

MechanismTargetPotential Therapeutic Effect
ATP-binding site competitionSpecific protein kinasesDisruption of phosphorylation cascades
Allosteric inhibitionRegulatory domains of kinasesPrevention of kinase activation
Substrate binding interferenceKinase-substrate interfaceBlocking of downstream signaling
Conformational stabilizationInactive kinase conformationProlonged inactivation of kinase activity

Biochemical Research Applications

Enzyme Interaction Studies

In biochemical research, 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride serves as a valuable probe for investigating enzyme interactions and cellular signaling pathways. Its inhibitory effects on specific kinases provide researchers with tools to elucidate the roles of these enzymes in various biological processes, enhancing our understanding of cellular regulation mechanisms.

Cellular Signaling Pathway Investigations

The compound has demonstrated the ability to modulate gene expression and influence cellular metabolism by altering kinase activity. This property makes it particularly useful for investigating signal transduction pathways and understanding how these pathways contribute to both normal cellular function and disease states. By selectively inhibiting specific kinases, researchers can identify critical nodes in signaling networks that may represent potential therapeutic targets.

Structure-Activity Relationship Studies

Comparative studies between 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride and structurally related compounds, such as 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS: 93913-86-1), provide valuable insights into structure-activity relationships . These comparisons help researchers identify which structural elements are essential for specific biological activities, guiding the design of more potent and selective compounds for therapeutic applications.

Experimental Methods for Compound Characterization

Analytical Techniques

Characterization of 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride typically employs a range of analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's structure, purity, and physical properties, essential for ensuring consistency in research applications.

Biological Assay Systems

Evaluation of the compound's biological activity requires specialized assay systems designed to measure kinase inhibition, cellular responses, and other relevant biological endpoints. These assays typically include in vitro enzyme inhibition studies, cell-based proliferation assays, and molecular biology techniques to assess effects on gene expression and protein phosphorylation.

Current Research Status and Future Directions

Recent Investigational Findings

Current research on 1-(4-Ethylpyrrolo[1,2-d] triazin-1-yl)piperidine-4-carboxylic acid hydrochloride focuses on elucidating its precise mechanism of action and expanding its potential applications. Studies have shown that this compound can interact with specific kinase targets with varying degrees of selectivity, suggesting potential for development as a targeted therapeutic agent.

Research Challenges and Opportunities

Despite promising initial findings, several challenges remain in the development of this compound for therapeutic applications. These include optimizing its pharmacokinetic properties, enhancing target selectivity, and minimizing potential off-target effects. Future research directions may include the development of structural derivatives with improved properties and expanded investigation of its effects in relevant disease models.

Table 3: Research Progress and Future Directions

Research AreaCurrent StatusFuture Opportunities
Structure-Activity RelationshipsBasic understanding of core structural requirementsDevelopment of more selective derivatives
Target IdentificationSeveral kinases identified as potential targetsComprehensive profiling against kinome
Cellular EffectsDemonstrated effects on select signaling pathwaysBroader investigation of cellular responses
In vivo StudiesLimited preliminary dataExpanded studies in disease-relevant models
Formulation DevelopmentBasic solubility and stability dataOptimized delivery systems for improved bioavailability

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